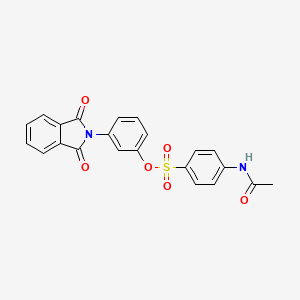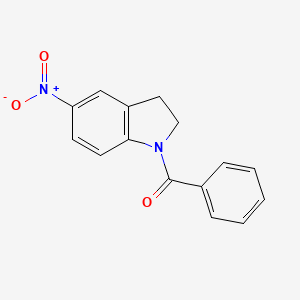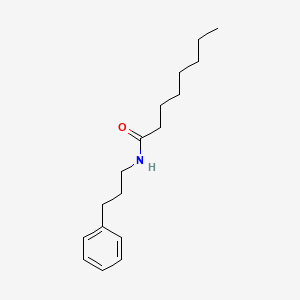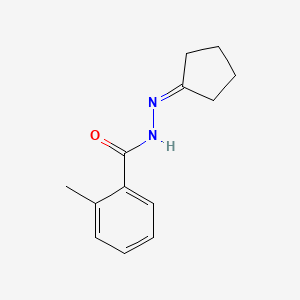![molecular formula C18H16BrNO4 B15150458 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid](/img/structure/B15150458.png)
3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a brominated phenyl group, an anilino group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of a phenyl precursor, followed by the introduction of the anilino group through a nucleophilic substitution reaction. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with enzymes or receptors, while the brominated phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylaniline: Shares the brominated phenyl and anilino groups but lacks the prop-2-enoic acid moiety.
2-(2-Methylanilino)-2-oxoethoxybenzene: Similar structure but without the bromine atom.
5-Bromo-2-methoxycinnamic acid: Contains the brominated phenyl and prop-2-enoic acid moieties but lacks the anilino group.
Uniqueness
3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H16BrNO4 |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
3-[5-bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16BrNO4/c1-12-4-2-3-5-15(12)20-17(21)11-24-16-8-7-14(19)10-13(16)6-9-18(22)23/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
GZOVZELTPKDNLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate](/img/structure/B15150383.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15150399.png)
![1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150402.png)
![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B15150404.png)




![3-methyl-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B15150441.png)
![3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15150444.png)
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15150447.png)
![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
